Homatropine is a semi-synthetic tropane alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine receptors. It is structurally related to atropine and scopolamine, serving a similar function in ophthalmic applications as a mydriatic (pupil-dilating) and cycloplegic (accommodation-paralyzing) agent. Its primary procurement driver is its distinct kinetic profile; its effects are significantly shorter in duration than those of atropine, making it a more suitable choice for routine diagnostic procedures where prolonged visual impairment is undesirable.
Substituting Homatropine with its common analogs, atropine or scopolamine, is often clinically inappropriate due to significant differences in the duration of action and side-effect profiles. Atropine's cycloplegic effects can last for up to 14 days, a duration that is impractical for routine ophthalmic examinations, whereas Homatropine's effects last for a more manageable 1 to 3 days. Furthermore, the choice between Homatropine free base and its salt forms, such as Homatropine Hydrobromide, is a critical procurement decision for formulation. The hydrobromide salt is freely soluble in water, making it suitable for aqueous ophthalmic solutions, while the free base is only slightly soluble, dictating its use in different formulation systems.
Homatropine provides a significantly shorter duration of cycloplegic and mydriatic effects compared to atropine, the class benchmark. The effects of Homatropine typically last for 1 to 3 days, whereas atropine's effects can persist for up to 14 days. This makes Homatropine a more practical choice for routine diagnostic applications where a prolonged recovery period would be disadvantageous for the patient.
| Evidence Dimension | Duration of cycloplegic/mydriatic action |
| Target Compound Data | 1 to 3 days |
| Comparator Or Baseline | Atropine: up to 14 days |
| Quantified Difference | 4.7x to 14x shorter duration than Atropine |
| Conditions | Topical ophthalmic administration in humans. |
Selecting Homatropine minimizes patient downtime and discomfort in diagnostic eye exams, a critical factor for clinical workflow efficiency and patient preference.
The choice between Homatropine free base and its salt forms is dictated by formulation requirements, specifically aqueous solubility. Homatropine Hydrobromide is freely soluble in water, with a reported solubility of 1 g in 6 mL (approx. 167 g/L). In contrast, the free base is only slightly soluble in water, with a reported solubility of 1 g in 500 mL (2 g/L). This ~83-fold difference in aqueous solubility is a critical parameter for developing stable, effective ophthalmic solutions.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Homatropine (Base): 2 g/L (1 g in 500 mL) |
| Comparator Or Baseline | Homatropine Hydrobromide: ~167 g/L (1 g in 6 mL) |
| Quantified Difference | Homatropine Hydrobromide is approximately 83 times more soluble in water than the free base. |
| Conditions | Aqueous solution. |
This vast solubility difference determines which form is suitable for aqueous formulations like eye drops, making the salt form the default for such applications and the base form relevant for non-aqueous systems or specific synthetic routes.
In a direct comparative study on pediatric patients, 2% Homatropine was shown to be a less potent cycloplegic agent than 1% atropine. After administration, the mean residual accommodation was 3.1 D (± 0.5 D) for Homatropine, which was 72% higher than the 1.8 D (± 0.4 D) observed for atropine, indicating a weaker paralytic effect on the ciliary muscle. While atropine is preferred for achieving maximum cycloplegia (e.g., in treating accommodative esotropia), Homatropine's weaker effect is sufficient for many diagnostic purposes and contributes to its more favorable recovery profile.
| Evidence Dimension | Residual Accommodation (measure of cycloplegic potency; lower is stronger) |
| Target Compound Data | 3.1 ± 0.5 Diopters (D) |
| Comparator Or Baseline | Atropine: 1.8 ± 0.4 Diopters (D) |
| Quantified Difference | Homatropine leaves ~72% more residual accommodation, indicating lower cycloplegic potency. |
| Conditions | Cycloplegic refraction in children aged 4-10 years. |
For applications not requiring the absolute strongest cycloplegic effect, Homatropine provides a sufficient, less intense alternative to atropine, balancing diagnostic utility with a faster return to normal function.
As a tertiary amine, Homatropine can cross the blood-brain barrier (BBB), but it is generally associated with fewer central nervous system (CNS) side effects than scopolamine, which penetrates the BBB more readily. For applications where any CNS activity is undesirable, a quaternary ammonium salt form, such as Homatropine Methylbromide, is the appropriate choice. Quaternary amines are ionized and exhibit minimal CNS penetration, thus restricting their action to peripheral systems. This structural difference is a key selection criterion when systemic absorption is a concern.
| Evidence Dimension | Central Nervous System (CNS) Penetration |
| Target Compound Data | Tertiary amine, crosses BBB |
| Comparator Or Baseline | Scopolamine: Higher CNS penetration. Homatropine Methylbromide (Quaternary Salt): CNS non-penetrant. |
| Quantified Difference | Qualitative difference based on chemical structure (tertiary vs. quaternary amine). |
| Conditions | Systemic absorption following administration. |
This allows buyers to select the precise form based on the required site of action, choosing the tertiary amine base for ophthalmic use and the quaternary salt to deliberately avoid CNS effects in other applications.
Homatropine is the right choice for standard diagnostic procedures in ophthalmology where cycloplegia is required, but the multi-week recovery time associated with atropine is unacceptable. Its 1-3 day duration of action provides a reliable window for examination with a significantly faster return to normal visual function.
In the treatment of inflammatory conditions like uveitis, Homatropine is used to dilate the pupil to prevent the iris from adhering to the lens (posterior synechiae) and to relieve pain from ciliary muscle spasms. Its moderate duration and potency are well-suited for this therapeutic application, providing relief without the extended side effects of atropine.
When developing water-based eye drops, Homatropine Hydrobromide is the required form due to its high aqueous solubility (~167 g/L). The free base form of Homatropine (solubility ~2 g/L) is unsuitable for these applications, making the selection of the correct salt form a critical, procurement-defining step in the formulation process.